3-(2-Furyl)-1H-Pyrazol

Übersicht

Beschreibung

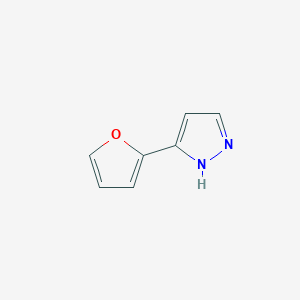

3-(furan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(furan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(furan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herstellung von Heteroaryl-substituierten Bis-Trifluormethylcarbinolen

Diese Verbindung wird als Reaktant bei der Herstellung von Heteroaryl-substituierten Bis-Trifluormethylcarbinolen verwendet . Diese Carbinole sind aufgrund ihrer einzigartigen Eigenschaften in verschiedenen Bereichen der Chemie von Bedeutung.

Synthese von Trifluoracetophenon-Derivaten

3-(2-Furyl)-1H-Pyrazol wird auch bei der Synthese von Trifluoracetophenon-Derivaten verwendet . Diese Derivate haben ein breites Anwendungsspektrum in der pharmazeutischen Chemie und der Wirkstoffforschung.

Inhibition der Malonyl-CoA-Decarboxylase (MCD)

Die Verbindung wird bei der Entwicklung von Malonyl-CoA-Decarboxylase (MCD)-Inhibitoren verwendet . MCD ist ein Enzym, das eine entscheidende Rolle im Fettsäurestoffwechsel spielt, und seine Inhibition kann bei der Behandlung verschiedener Stoffwechselstörungen von Vorteil sein.

Nachhaltige chemische Bausteine

Die Verbindung und ihre neuartigen, substituierten Derivate haben potenzielle Anwendungen als nachhaltige chemische Bausteine . Sie werden aus Kohlenhydrat-abgeleiteten 5-substituierten 2-Furaldehyden und Malonsäure unter Verwendung verschiedener Organokatalysatoren synthetisiert .

Nachhaltige Synthese

Die nachhaltige Synthese von this compound und seinen neuartigen, substituierten Derivaten ist eine wichtige Anwendung. Dieser Prozess beginnt mit Kohlenhydrat-abgeleiteten 5-substituierten 2-Furaldehyden und Malonsäure .

Veresterung

Die substituierten 3-(2-Furyl)-1H-Pyrazolsäuren können mit MeSO3H/SiO2 als heterogenem Säurekatalysator verestert werden . Dieser Prozess ist wichtig bei der Herstellung verschiedener Ester, die ein breites Anwendungsspektrum in verschiedenen Industrien haben.

Biologische Aktivität

3-(Furan-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of Biological Activities

3-(Furan-2-yl)-1H-pyrazole and its derivatives have been studied for various biological activities, including:

- Anticancer Activity : Multiple studies have demonstrated the compound's efficacy against cancer cell lines, notably lung carcinoma (A549) and others.

- Antimicrobial Properties : Research indicates significant antibacterial and antifungal activities against various strains.

- Anti-inflammatory Effects : The compound exhibits potential in reducing inflammation, which is crucial in treating chronic diseases.

- Neuroprotective Effects : Recent studies suggest it may inhibit α-synuclein aggregation, relevant for Parkinson's disease.

Synthesis of 3-(Furan-2-yl)-1H-pyrazole

The synthesis of 3-(Furan-2-yl)-1H-pyrazole typically involves the reaction of hydrazine derivatives with furan-containing aldehydes. For instance, hydrazine hydrate reacts with furfural to produce the pyrazole ring. The following table summarizes some synthetic routes:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrazine Reaction | Furfural | Ethanol, reflux | High |

| Cycloaddition | Chalcone | KOH, ethanol | Moderate |

Anticancer Activity

The anticancer potential of 3-(Furan-2-yl)-1H-pyrazole has been extensively studied. A notable study utilized MTT assays to evaluate its effectiveness against A549 cells, showing promising results with an IC50 value indicating potent antiproliferative activity. The compound was found to induce apoptosis through intrinsic pathways, significantly increasing early and late apoptotic cell populations compared to controls .

Case Study: Anticancer Efficacy

A recent study synthesized novel derivatives of 3-(furan-2-yl)pyrazolyl chalcones and evaluated their anticancer activity. The results indicated that certain derivatives exhibited IC50 values as low as 0.031 μM against A549 cells, suggesting strong potential for development as anticancer agents .

Antimicrobial Activity

Research has demonstrated that 3-(Furan-2-yl)-1H-pyrazole exhibits significant antimicrobial properties. Compounds derived from this structure were tested against several bacterial strains, including:

- Gram-positive : Staphylococcus aureus

- Gram-negative : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

The minimum inhibitory concentration (MIC) values were determined using a serial dilution method, revealing that compounds with electron-withdrawing groups showed enhanced activity .

Anti-inflammatory and Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, 3-(Furan-2-yl)-1H-pyrazole has shown anti-inflammatory effects in various models. Furthermore, its ability to inhibit α-synuclein aggregation positions it as a candidate for neurodegenerative disease therapies. This is particularly relevant given the rising prevalence of conditions like Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 3-(Furan-2-yl)-1H-pyrazole derivatives. Modifications on the pyrazole ring or furan moiety can significantly influence their biological activity:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antimicrobial activity |

| Hydroxyl groups | Enhanced anticancer potency |

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTWJTDNZKWQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356009 | |

| Record name | 3-(furan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32332-98-2 | |

| Record name | 3-(furan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 3-(furan-2-yl)-1H-pyrazole derivatives?

A1: These compounds feature a pyrazole ring core with a furan ring substituted at the 3-position. The presence of both nitrogen atoms in the pyrazole ring and the oxygen atom in the furan ring offers multiple sites for potential hydrogen bonding interactions. For instance, 3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole, a specific derivative, exhibits intermolecular N—H…N hydrogen bonds leading to dimer formation. []

Q2: How are 3-(furan-2-yl)-1H-pyrazole derivatives synthesized?

A2: One common synthetic approach involves reacting a β-diketone with hydrazine hydrate. This reaction yields the desired pyrazole ring system with the furan substituent already in place. This method was successfully employed to synthesize 3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole. [] Another approach involves a 1,3-dipolar cycloaddition reaction between a chalcone bearing the furan-2-yl group and an azomethine ylide. This reaction leads to spirocyclic 2-oxindole derivatives tethered to a hexahydropyrrolizine moiety through a 2’-(3-(furan-2-yl)-1H-pyrazole-4-carbonyl) linker. []

Q3: What analytical techniques are used to characterize 3-(furan-2-yl)-1H-pyrazole derivatives?

A3: Several analytical techniques are employed for structural confirmation. Elemental analysis provides the elemental composition of the synthesized compound. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, provides detailed information about the hydrogen atom environments within the molecule, confirming its structure. Electrospray ionization mass spectrometry (ESI-MS) determines the molecular weight and can also reveal information about fragmentation patterns and potential adduct formation, such as the dimers observed in 3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole due to hydrogen bonding. []

Q4: What are the potential applications of 3-(furan-2-yl)-1H-pyrazole derivatives?

A4: While specific applications depend on the exact structure and substituents present, these compounds hold promise in various fields. The presence of nitrogen and oxygen atoms makes them suitable for coordination chemistry and the development of metal complexes. Their ability to form hydrogen bonds suggests potential applications in materials science, for instance, as building blocks for supramolecular assemblies or as components in functional materials. Furthermore, their structural similarity to known bioactive compounds makes them attractive targets for medicinal chemistry research, particularly in the development of novel antimicrobial agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.